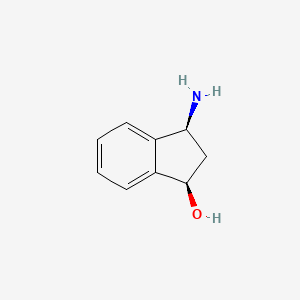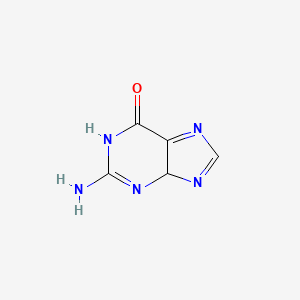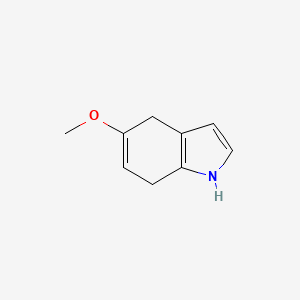![molecular formula C6H5N3O2 B11923113 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, and more .
Scientific Research Applications
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is involved in the formation of amyloid β protein and neurofibrillary tangles in Alzheimer’s disease. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]imidazole-5-carboxamide: This compound is a selective inhibitor of JNK3 and has been studied for its potential in treating neurodegenerative diseases.
Pyrrolopyrazine Derivatives: These compounds have similar structural features and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and binding properties. Its ability to inhibit JNK3 selectively makes it a valuable compound for medicinal research .
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11) |
InChI Key |
KABRWNDZSBPAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)







![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)
